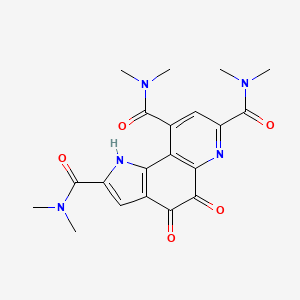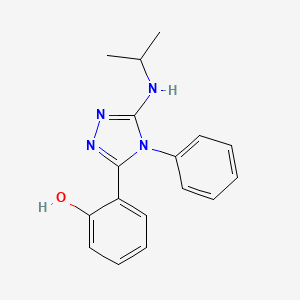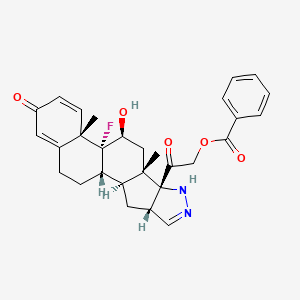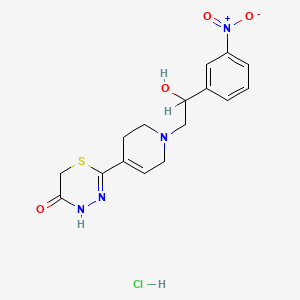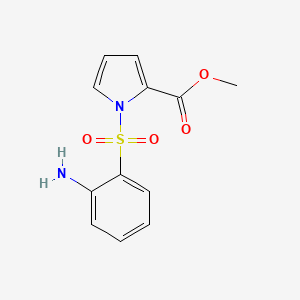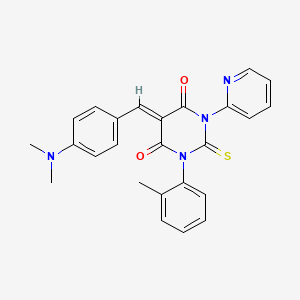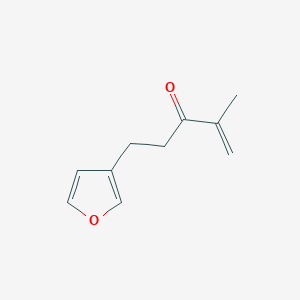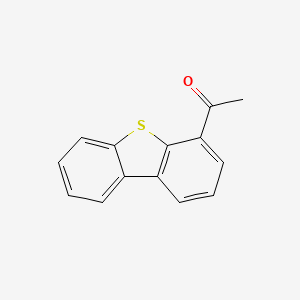
Thenalidine maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thenalidine maleate is an antihistamine with anticholinergic properties, primarily used as an antipruritic drug. It was withdrawn from the markets in the United States, Canada, and the United Kingdom in 1963 due to the risk of neutropenia . This compound is an antagonist of the H1-receptor, which plays a role in allergic reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thenalidine maleate involves the reaction of 1-methyl-4-piperidylamine with phenyl(2-thienylmethyl)amine. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Thenalidine maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines .
Wissenschaftliche Forschungsanwendungen
Thenalidine maleate has been used in various scientific research applications, including:
Chemistry: As a model compound for studying antihistamine activity and anticholinergic properties.
Biology: In studies related to allergic reactions and immune response modulation.
Medicine: For its antipruritic effects and potential therapeutic applications in dermatological conditions.
Industry: In the development of new antihistamine drugs and related compounds.
Wirkmechanismus
Thenalidine maleate exerts its effects by antagonizing the H1-receptor, which is involved in mediating allergic reactions. By blocking this receptor, this compound prevents the action of histamine, thereby reducing symptoms such as itching and inflammation . The molecular targets and pathways involved include the histamine H1-receptor and associated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to thenalidine maleate include:
Chlorcyclizine: Another antihistamine with similar properties.
Diphenhydramine: A widely used antihistamine with anticholinergic effects.
Chloropyramine: An antihistamine used for similar indications.
Uniqueness
This compound is unique due to its specific chemical structure, which includes a piperidine ring and a thienylmethyl group. This structure contributes to its distinct pharmacological profile and its specific antagonistic action on the H1-receptor .
Eigenschaften
CAS-Nummer |
53892-20-9 |
|---|---|
Molekularformel |
C21H26N2O4S |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;1-methyl-N-phenyl-N-(thiophen-2-ylmethyl)piperidin-4-amine |
InChI |
InChI=1S/C17H22N2S.C4H4O4/c1-18-11-9-16(10-12-18)19(14-17-8-5-13-20-17)15-6-3-2-4-7-15;5-3(6)1-2-4(7)8/h2-8,13,16H,9-12,14H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
OYCQNZCKQWGYBZ-BTJKTKAUSA-N |
Isomerische SMILES |
CN1CCC(CC1)N(CC2=CC=CS2)C3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CN1CCC(CC1)N(CC2=CC=CS2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


